molecular formula C9H10O2 B12686264 Tropaldehyde CAS No. 62559-34-6

Tropaldehyde

Cat. No.: B12686264
CAS No.: 62559-34-6
M. Wt: 150.17 g/mol
InChI Key: DGNQXQJVAILJBW-UHFFFAOYSA-N
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Description

Tropaldehyde, also known as 2-Formyl-1,3,5,7-tetramethylcyclohepta-1,3,5-triene, is an organic compound with the molecular formula C10H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cycloheptatriene ring. This compound is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tropaldehyde can be synthesized through several methods, including:

    Oxidation of Tropine: Tropine, a tropane alkaloid, can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.

    Formylation of Cycloheptatriene: Cycloheptatriene can undergo formylation using formic acid (HCOOH) and a catalyst like sulfuric acid (H2SO4) to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of tropine due to its availability and efficiency. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tropaldehyde undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to tropic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields tropyl alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and sulfuric acid (H2SO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and ethanol (C2H5OH).

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Tropic acid.

    Reduction: Tropyl alcohol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Tropaldehyde has several applications in scientific research, including:

    Chemistry: this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is used in the synthesis of tropane alkaloid derivatives, which have applications in the treatment of neurological disorders.

    Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of tropaldehyde involves its interaction with various molecular targets and pathways. This compound can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity allows it to form covalent bonds with biological molecules, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Tropaldehyde can be compared with other similar compounds, such as:

    Formaldehyde (CH2O): A simpler aldehyde with a single carbon atom. Unlike this compound, formaldehyde is a gas at room temperature and is widely used as a disinfectant and preservative.

    Benzaldehyde (C7H6O): An aromatic aldehyde with a benzene ring. Benzaldehyde is used in the synthesis of various organic compounds and has a characteristic almond-like odor.

    Acetaldehyde (C2H4O): A two-carbon aldehyde that is a key intermediate in the metabolism of alcohol. Acetaldehyde is also used in the production of acetic acid and other chemicals.

Uniqueness of this compound: this compound’s unique structure, with a formyl group attached to a cycloheptatriene ring, distinguishes it from other aldehydes. This structure imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

62559-34-6

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-hydroxy-2-phenylpropanal

InChI

InChI=1S/C9H10O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-6,9,11H,7H2

InChI Key

DGNQXQJVAILJBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)C=O

Origin of Product

United States

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